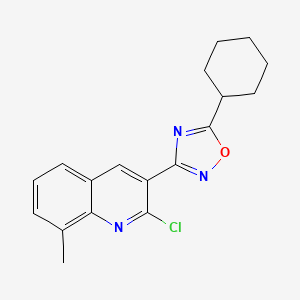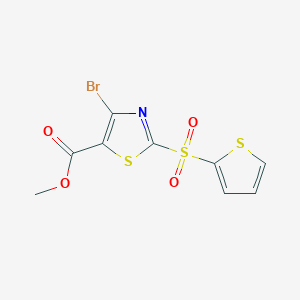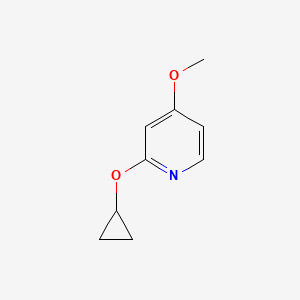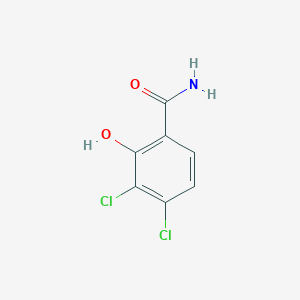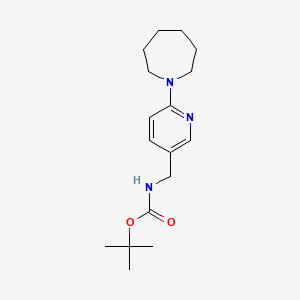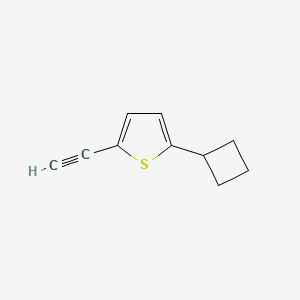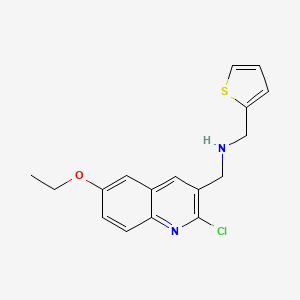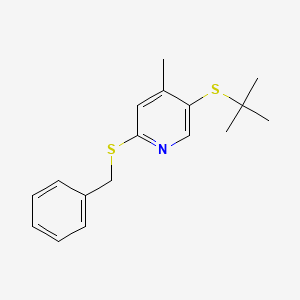![molecular formula C13H10ClN3O2 B15228762 4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an oxazole ring fused with a pyridine ring, along with an amino group and a methylphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dichloropyridine with sodium cyanate in an appropriate solvent to form the oxazole ring. This intermediate is then subjected to further reactions to introduce the amino and methylphenol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols.
Aplicaciones Científicas De Investigación
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Chlorooxazolo[5,4-b]pyridin-2-ylamine: Shares the oxazole-pyridine structure but lacks the amino and methylphenol groups.
Oxazolo[5,4-b]pyridin-2-amine: Another similar compound with variations in the substituents on the oxazole and pyridine rings.
Uniqueness
4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H10ClN3O2 |
|---|---|
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
4-amino-2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-6-methylphenol |
InChI |
InChI=1S/C13H10ClN3O2/c1-6-2-8(15)4-9(11(6)18)12-17-10-3-7(14)5-16-13(10)19-12/h2-5,18H,15H2,1H3 |
Clave InChI |
OJJSFUKGMYNNKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



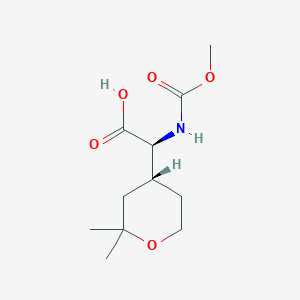
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)

